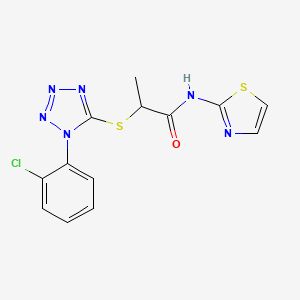

![molecular formula C24H23ClN6O3S B3019085 N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-67-0](/img/structure/B3019085.png)

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties. The specific compound mentioned includes additional functional groups such as a thioether, amide, and chloro-substituted phenyl group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of some novel triazole derivatives . The synthesis of complex triazole derivatives can also involve the use of Schiff bases and Mannich base derivatives, which are formed through reactions with aldehydes and amines, respectively . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined and found to belong to the tetragonal system . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, and to compare them with experimental values . These techniques could be applied to the compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be explored through various reactions, including cyclization and condensation reactions. For example, the synthesis of triazolo-thiadiazine derivatives involves cyclization of acetonitrile thioalkyl intermediates . The reactivity of the compound could involve similar cyclization reactions, given its triazole and thioether functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Theoretical calculations, such as those determining the HOMO and LUMO energies, can provide insights into the electronic properties of these compounds . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to understand the distribution of electronic density . These properties are crucial for understanding the interaction of the compound with biological targets.

作用機序

Target of Action

The compound, also known as N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide, is a complex molecule that likely interacts with multiple targets. The compound contains structural features common to several classes of bioactive molecules, including indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties, suggesting it may interact with similar targets.

Mode of Action

Based on the presence of the indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties, it can be hypothesized that the compound may interact with its targets through hydrogen-bonding and dipole interactions . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Compounds containing indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The presence of the indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties suggests that the compound may have good oral bioavailability, as these moieties are often associated with good absorption and distribution properties .

Result of Action

Based on the reported biological activities of compounds containing indazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moieties, it can be hypothesized that this compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

特性

IUPAC Name |

N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6O3S/c1-15-3-6-17(13-19(15)25)27-22(32)14-35-23-10-9-20-28-29-21(31(20)30-23)11-12-26-24(33)16-4-7-18(34-2)8-5-16/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPILZCVUJOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)

![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)

![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019019.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)